![molecular formula C17H17F3N2O2S B2836460 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1448136-24-0](/img/structure/B2836460.png)
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
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Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, as part of the broader category of urea derivatives, has been a focal point in synthetic organic chemistry due to its potential in various applications. Techniques such as the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement have been demonstrated for the efficient synthesis of ureas from carboxylic acids, highlighting the versatility and environmental friendliness of synthesizing complex urea compounds (Thalluri, Mandal, et al., 2014).
Potential in Pharmacology and Biochemistry
In the realm of pharmacology, certain urea derivatives have been investigated for their inhibitory effects on physiologically relevant enzymes. For instance, studies have shown that tetrahydropyrimidine-5-carboxylates, which are cyclic urea derivatives, exhibit effective inhibition profiles against enzymes like acetylcholinesterase and carbonic anhydrase, suggesting potential therapeutic applications (Sujayev, Gulcin, et al., 2016). Moreover, urea-based hydrogels have been developed with tunable physical properties through anion interactions, offering insights into the design of novel biomaterials (Lloyd, Steed, et al., 2011).
Material Science and Polymer Chemistry
The co-condensation reactions of urea with methylolphenols under acidic conditions have been explored for synthesizing urea-phenol formaldehyde resins, indicating potential applications in material science and polymer chemistry (Tomita, Hse, 1992). This underscores the chemical's role in developing new materials with tailored properties.
Enzyme Inhibition and Molecular Interactions
Explorations into the synthesis of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have provided insights into antiacetylcholinesterase activity, demonstrating the potential of urea derivatives in modulating enzyme activities for therapeutic purposes (Vidaluc, Briley, et al., 1995). Additionally, studies on the reactions of isocyanates with tin(IV) oxide have highlighted the chemical's utility in surface chemistry and material modification (Harrison, Thornton, et al., 1976).
properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2S/c1-25-14-7-5-11(6-8-14)15(23)10-21-16(24)22-13-4-2-3-12(9-13)17(18,19)20/h2-9,15,23H,10H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYODQVSDADXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea |
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